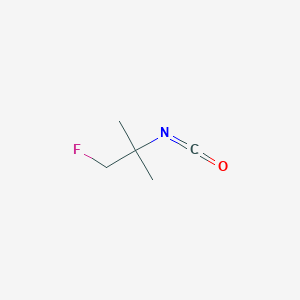

1-Fluoro-2-isocyanato-2-methylpropane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

112433-48-4 |

|---|---|

Molecular Formula |

C5H8FNO |

Molecular Weight |

117.12 g/mol |

IUPAC Name |

1-fluoro-2-isocyanato-2-methylpropane |

InChI |

InChI=1S/C5H8FNO/c1-5(2,3-6)7-4-8/h3H2,1-2H3 |

InChI Key |

FTRPWPWZBMWTSC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CF)N=C=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Fluoro 2 Isocyanato 2 Methylpropane and Its Precursors

Retrosynthetic Analysis of 1-Fluoro-2-isocyanato-2-methylpropane

Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com This process helps to identify potential synthetic routes and key intermediates.

Identification of Key Disconnections and Potential Precursors

The most logical disconnection in the target molecule, this compound, is at the C-N bond of the isocyanate group. This is because isocyanates are commonly synthesized from the corresponding primary amine. This disconnection leads to the key precursor: 2-fluoro-2-methylpropan-1-amine (B3195021) .

A subsequent disconnection of the C-F bond in 2-fluoro-2-methylpropan-1-amine is a primary consideration. This leads to a precursor such as 2-methylpropan-1-amine-2-ol or a related derivative, where the hydroxyl group can be replaced by fluorine.

Therefore, the general retrosynthetic pathway can be summarized as follows:

The synthesis would then proceed in the forward direction, starting with the synthesis of the fluorinated amine precursor, followed by the conversion of the amine group to an isocyanate. The formation of the isocyanate can be achieved by treating the primary amine with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). orgsyn.org

Challenges in Selectivity for Fluorination at Tertiary Centers

The introduction of a fluorine atom at a tertiary carbon center, such as in the precursor 2-fluoro-2-methylpropan-1-amine, presents significant synthetic challenges. cas.cn The primary difficulty arises from competing elimination reactions. cas.cn

When employing nucleophilic fluorination methods, the reaction conditions often favor the elimination of a leaving group to form an alkene, rather than substitution with a fluoride (B91410) ion. This is particularly problematic at sterically hindered tertiary centers.

Furthermore, reactions that proceed through carbocation intermediates are prone to rearrangements, which can lead to a mixture of products. researchgate.net Therefore, achieving high selectivity for the desired tertiary fluoride requires carefully chosen reagents and reaction conditions that minimize these side reactions.

Synthesis of Fluorinated Alkyl Amine Precursors

The synthesis of the key intermediate, 2-fluoro-2-methylpropan-1-amine, can be approached through various fluorination strategies. These methods can be broadly categorized as direct and indirect fluorination.

Direct Fluorination Strategies (e.g., Electrophilic, Nucleophilic)

Nucleophilic Fluorination: This is a common method for introducing fluorine and typically involves the displacement of a leaving group by a fluoride ion.

From Tertiary Alcohols: A prevalent strategy involves the dehydroxylative fluorination of a tertiary alcohol. cas.cn For the synthesis of the precursor, this would involve starting with 2-amino-2-methylpropan-1-ol. The hydroxyl group can be activated to form a good leaving group, which is then displaced by a fluoride source. However, the basicity of the amine may require protection prior to this step. Reagents like Selectfluor, in combination with an activating system such as Ph₂PCH₂CH₂PPh₂/ICH₂CH₂I, have been shown to be effective for the dehydroxylative fluorination of tertiary alcohols. cas.cnorganic-chemistry.org

From Tertiary Alkyl Halides: Another nucleophilic approach is the halogen exchange reaction, where a tertiary alkyl halide (e.g., a bromide or iodide) is treated with a fluoride source. nih.govdntb.gov.ua Reagents like Selectfluor have been successfully used for the direct fluorination of tertiary alkyl bromides and iodides under metal-free conditions. nih.govdntb.gov.ua This method often proceeds via a radical mechanism, which can be highly selective for tertiary positions. nih.govdntb.gov.ua Mechanochemical methods using AgF as the fluorine source have also been developed for the fluorination of tertiary alkyl chlorides. rsc.org

Electrophilic Fluorination: This strategy involves the reaction of an electron-rich carbon center with an electrophilic fluorine source. While more commonly used for the fluorination of C-H bonds adjacent to activating groups, recent advancements have expanded its scope. consensus.app For a molecule like 2-methylpropan-1-amine, direct C-H fluorination at the tertiary position would be challenging due to the lack of activating groups and the presence of multiple other C-H bonds.

Indirect Fluorination via Halogen Exchange or Ring-Opening Reactions

Halogen Exchange: As mentioned previously, the exchange of a halogen, such as bromine or iodine, for fluorine is a viable strategy. nih.govdntb.gov.ua This approach would involve the initial synthesis of a precursor like 2-bromo-2-methylpropan-1-amine, followed by a halogen exchange reaction. The selectivity of these reactions for tertiary alkyl halides is a key advantage. nih.govdntb.gov.ua

Ring-Opening Reactions: An alternative indirect method involves the ring-opening of a strained ring system. For instance, a suitably substituted aziridine (B145994) could undergo a ring-opening reaction with a fluoride source. The regioselectivity of the ring-opening would be crucial to ensure the fluorine atom is introduced at the desired tertiary carbon. Site-selective nucleophilic ring-opening of 2-arylazetidine-2-carboxylic acid ester-derived ammonium (B1175870) salts with tetrabutylammonium (B224687) fluoride has been demonstrated to yield tertiary alkyl fluorides. rsc.org

Stereoselective Fluorination Approaches (if applicable)

For the specific target molecule, this compound, the tertiary carbon bearing the fluorine atom is not a stereocenter. Therefore, stereoselective fluorination is not a primary concern for this particular synthesis.

However, it is worth noting that significant progress has been made in the development of stereoselective methods for the construction of tertiary C-F bonds in other contexts. nih.govnih.govacs.orgscispace.com These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the fluorination reaction. nih.govacs.org For example, organocatalytic fluorocyclization reactions have been developed to create tertiary carbon-fluorine stereocenters with high enantioselectivity. nih.govacs.org

Formation of the Isocyanate Functionality from Amines

The conversion of a primary amine to an isocyanate is a fundamental transformation in organic synthesis, providing a versatile intermediate for a variety of subsequent reactions. The primary amine precursor for this compound is 2-fluoro-2-methylpropan-1-amine. nih.gov This section details the principal methodologies for effecting this conversion, categorized into phosgene-based routes and phosgene-free alternatives.

Phosgenation and Analogous Chlorocarbonylation Routes

The most established and direct industrial method for producing isocyanates from amines is through phosgenation, which involves reacting the amine with phosgene (COCl₂). wikipedia.orggoogle.com The reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which upon heating eliminates hydrogen chloride to yield the isocyanate. wikipedia.org

While the direct phosgenation target is a primary amine, tertiary amines play a crucial role in these reactions, both as catalysts or scavengers and, in some methodologies, as the starting material itself. A key challenge in phosgenation is managing the hydrogen chloride (HCl) byproduct, which can form a hydrochloride salt with the starting amine, rendering it unreactive. google.com The addition of a tertiary amine, such as pyridine (B92270), can act as an HCl scavenger, preventing this side reaction and driving the formation of the desired product. nih.gov

Furthermore, specific synthetic strategies have been developed to generate carbamoyl chlorides, and subsequently isocyanates, directly from tertiary amines. This process involves a phosgene-mediated dealkylation, particularly effective for N-alkyl-N-benzyl substituted amines. nih.gov The reaction with phosgene or its solid equivalent, triphosgene, cleaves the benzyl (B1604629) group to afford the carbamoyl chloride in high yields. nih.govresearchgate.net This approach is advantageous as it can produce unsymmetrical ureas in a one-pot synthesis without contamination from symmetrical byproducts. nih.gov

| Role of Tertiary Amine | Description | Example Conditions | Reference |

|---|---|---|---|

| HCl Scavenger | Neutralizes the HCl byproduct generated during the phosgenation of primary or secondary amines, preventing the formation of amine hydrochlorides and driving the reaction to completion. | Use of pyridine during the reaction of a secondary amine with phosgene. | nih.gov |

| Substrate (via Dealkylation) | Tertiary amines bearing an easily cleavable group (e.g., benzyl) react with phosgene to undergo dealkylation, forming a carbamoyl chloride intermediate. | N-Alkyl-N-benzylanilines treated with stoichiometric phosgene or triphosgene in CH₂Cl₂. | nih.govresearchgate.net |

Phosgene is an extremely toxic and corrosive gas, necessitating stringent safety protocols and specialized handling procedures. acs.orgvalsynthese.chphosgenesafety.info Industrial facilities that use phosgene must implement a comprehensive Safety Management System. indianchemicalcouncil.com Key safety measures include:

Containment: Phosgenation reactions are performed in specially designed, contained, and sensor-monitored areas, often in standalone buildings under negative pressure to prevent any outward leakage. valsynthese.ch

Scrubbing Systems: Off-gas is passed through scrubbers containing a neutralizing agent, typically aqueous sodium hydroxide (B78521) (NaOH), to destroy any unreacted phosgene. valsynthese.ch Redundant scrubbing systems are often employed for emergencies. valsynthese.ch

Detection: A triple-redundant system of fixed sensors, mobile devices, and detection badges is used to monitor for phosgene leaks, with alarm thresholds set at very low levels (e.g., 0.1 ppm). valsynthese.ch

Automation: Production facilities are often fully automated and supervised by video to strictly prohibit operator presence during a reaction. valsynthese.ch Emergency shutdown systems are integrated to respond to any deviation from pre-defined parameters. valsynthese.ch

Given the significant hazards associated with gaseous phosgene, several safer, easier-to-handle liquid or solid alternatives have been developed. sigmaaldrich.com The most common substitutes are diphosgene (trichloromethyl chloroformate), a liquid, and triphosgene (bis(trichloromethyl)carbonate), a stable crystalline solid. sigmaaldrich.comorgsyn.org These reagents decompose under reaction conditions to generate phosgene in situ. While they reduce handling risks, their reactivity can be lower than that of phosgene, sometimes requiring harsher reaction conditions. sigmaaldrich.com

| Compound | Chemical Formula | Physical State | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|---|

| Phosgene | COCl₂ | Gas | High reactivity, allows for mild reaction conditions; volatile byproduct. | Extremely toxic, corrosive, difficult to handle and store. | sigmaaldrich.comchemicalsafetyfacts.org |

| Diphosgene | ClCOOCCl₃ | Liquid | Easier to handle and transport than gaseous phosgene. | Less reactive than phosgene; still highly toxic. | sigmaaldrich.com |

| Triphosgene | (Cl₃CO)₂CO | Solid | Stable, crystalline solid, significantly easier and safer to handle, transport, and store. | Least reactive of the three; removal of non-volatile byproducts can be problematic. | sigmaaldrich.comorgsyn.org |

Phosgene-Free Isocyanate Synthesis Methods

The significant health and environmental risks of phosgene have driven extensive research into alternative, phosgene-free synthetic routes to isocyanates. acs.orgnih.govnwo.nl Several classical rearrangement reactions provide reliable pathways to isocyanates from different functional group precursors, completely avoiding the use of phosgene or its direct substitutes. wikipedia.org

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate with the concurrent loss of nitrogen gas. organic-chemistry.orgwikipedia.org This versatile reaction begins with a carboxylic acid, which is converted to the corresponding acyl azide. The subsequent rearrangement is believed to be a concerted process, where the alkyl or aryl group migrates to the nitrogen as nitrogen gas is expelled, ensuring that the stereochemistry of the migrating group is fully retained. wikipedia.orgnih.gov

The resulting isocyanate can be isolated or trapped in situ with various nucleophiles. nih.gov For example, reaction with water leads to a primary amine, while reaction with an alcohol yields a carbamate (B1207046). wikipedia.org Modern variations of this reaction often generate the acyl azide in a one-pot procedure from the carboxylic acid, using reagents such as diphenylphosphoryl azide (DPPA) or sodium azide with a chloroformate. nih.gov

| Reagent(s) | Precursor | Description | Reference |

|---|---|---|---|

| Diphenylphosphoryl Azide (DPPA) | Carboxylic Acid | A common reagent that, in the presence of a base like triethylamine (B128534), converts a carboxylic acid directly to the acyl azide, which then rearranges. | nih.gov |

| Sodium Azide (NaN₃) + Ethyl Chloroformate | Carboxylic Acid | The carboxylic acid is first converted to a mixed anhydride (B1165640) with ethyl chloroformate, which is then treated with sodium azide to form the acyl azide. | nih.gov |

| Trimethylsilyl Azide (TMSN₃) | Acyl Halide | Reacts with an acyl halide (e.g., acyl chloride) to form the acyl azide intermediate. | nih.gov |

The Hofmann and Lossen rearrangements are additional phosgene-free methods that proceed through an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com

The Hofmann rearrangement involves the conversion of a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgnumberanalytics.com The reaction is conducted by treating the amide with bromine or chlorine in a strong aqueous base like sodium hydroxide. numberanalytics.com An N-bromoamide is formed, which is deprotonated and rearranges to an isocyanate. wikipedia.org Under the typical aqueous reaction conditions, the isocyanate is immediately hydrolyzed to an unstable carbamic acid, which decarboxylates to give the primary amine. wikipedia.org However, if the reaction is performed in the presence of an alcohol, the isocyanate can be trapped to form a stable carbamate. wikipedia.org

The Lossen rearrangement converts a hydroxamic acid, or more commonly an O-activated derivative of a hydroxamic acid, into an isocyanate. wikipedia.orgscispace.com The reaction is typically promoted by a base, which deprotonates the nitrogen, triggering a rearrangement where the R-group migrates from the carbonyl carbon to the nitrogen, displacing the leaving group on the oxygen. scispace.com The resulting isocyanate can then be reacted further. While less common than the Curtius or Hofmann rearrangements, it provides another valuable phosgene-free pathway to isocyanates. wikipedia.orgcarleton.ca

| Rearrangement | Starting Material | Key Reagents | Intermediate | Typical Final Product | Reference |

|---|---|---|---|---|---|

| Hofmann | Primary Amide | Br₂ (or Cl₂) and NaOH (aq) | Isocyanate | Primary Amine (via hydrolysis) | wikipedia.orgnumberanalytics.comresearchgate.net |

| Lossen | Hydroxamic Acid (or derivative) | Activating agent and base | Isocyanate | Isocyanate (can be isolated or trapped) | wikipedia.orgscispace.comcarleton.ca |

Carbonylation Reactions (e.g., via Carbonyl Fluoride)

A prominent phosgene-free method for the synthesis of isocyanates involves the use of carbonyl fluoride (COF₂). nih.gov This method is particularly relevant for the synthesis of this compound from its corresponding primary amine precursor, 1-fluoro-2-methylpropan-2-amine (B2884052). nih.gov The reaction proceeds by the nucleophilic attack of the primary amine on carbonyl fluoride, leading to the formation of a carbamoyl fluoride intermediate. This intermediate subsequently eliminates hydrogen fluoride (HF) to yield the target isocyanate.

The general transformation can be represented as: R-NH₂ + COF₂ → [RNHCOF] + HF → R-NCO + 2HF

This approach is considered a greener alternative to traditional phosgenation, as it avoids the use of the highly toxic phosgene gas and produces hydrogen fluoride, which can potentially be recycled. researchgate.net Research has shown that reactions of amines with carbonyl fluoride can proceed under relatively mild conditions to afford isocyanates in good yields. acs.org The reaction conditions can be optimized to enhance yield and minimize side reactions.

| Parameter | Typical Conditions | Rationale / Notes |

| Precursor | 1-fluoro-2-methylpropan-2-amine | The corresponding primary amine to the target isocyanate. |

| Reagent | Carbonyl Fluoride (COF₂) | A less hazardous alternative to phosgene for carbonylation. |

| Solvent | Inert solvents (e.g., Toluene, Dichloromethane) | Prevents side reactions with the solvent. |

| Temperature | 0°C to 50°C | Reaction can often be performed under mild thermal conditions. acs.org |

| Byproducts | Hydrogen Fluoride (HF) | A corrosive but potentially recyclable byproduct. |

Advanced Strategies for Isocyanate Formation in the Presence of Fluorine

Beyond direct carbonylation, several advanced strategies have been developed for isocyanate synthesis that are compatible with fluorine-containing molecules. These methods often focus on avoiding hazardous reagents and improving efficiency. nih.gov

One of the most significant non-phosgene industrial processes involves two main steps: the synthesis of a carbamate from an amine, followed by the thermal decomposition of the carbamate to yield the isocyanate. nih.gov For the target compound, 1-fluoro-2-methylpropan-2-amine could be reacted with reagents such as dimethyl carbonate or urea (B33335) and an alcohol to form an N-substituted carbamate. Subsequent thermolysis, often with the aid of a catalyst, would cleave the carbamate to produce this compound.

Another innovative approach bypasses the synthesis of isocyanate monomers altogether by using fluorinated carbonates. This method has been developed for the synthesis of non-isocyanate polyurethanes (NIPU). kobe-u.ac.jp In this strategy, a fluorinated carbonate is reacted with a diol to create a polyurethane precursor (a biscarbonate), which then reacts with a diamine to form the final polyurethane. kobe-u.ac.jp While this does not produce the target isocyanate monomer, it represents an advanced strategy for forming the corresponding urethane (B1682113) linkages in the presence of fluorine without handling the isocyanate itself.

| Strategy | Reagents | Key Advantages | Key Disadvantages |

| Phosgenation (Traditional) | Primary Amine, Phosgene (COCl₂) | High reactivity and yield. | Extreme toxicity of phosgene; corrosive HCl byproduct. nih.gov |

| Carbonyl Fluoride Method | Primary Amine, Carbonyl Fluoride (COF₂) | Phosgene-free; milder conditions possible. acs.org | Handling of corrosive HF byproduct. |

| Carbamate Decomposition | Amine, Dimethyl Carbonate or Urea/Alcohol | Green, non-phosgene route. nih.govresearchgate.net | Requires two steps (carbamate formation and thermolysis). |

| Non-Isocyanate (NIPU) Route | Fluorinated Carbonate, Diol, Diamine | Avoids handling of toxic isocyanate monomers. kobe-u.ac.jp | Forms the polymer directly, not the isocyanate monomer. |

Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound

The successful synthesis of this compound relies on effective purification methods to isolate the target compound from unreacted starting materials, intermediates, and byproducts. The choice of technique depends on the scale of the synthesis and the physical properties of the compounds involved.

Chromatographic Methods (e.g., Preparative HPLC, Flash Chromatography)

Chromatographic techniques are indispensable for the purification of complex organic mixtures on a laboratory scale.

Flash Chromatography is a rapid form of column chromatography that uses moderate pressure to force the solvent through the column, speeding up the separation. youtube.com It is widely used for routine purification of reaction products. orgsyn.org For a fluorinated isocyanate, a key consideration is the choice of stationary phase. While silica (B1680970) gel is common, its acidic nature can potentially degrade the reactive isocyanate group. This can be mitigated by deactivating the silica with a base like triethylamine mixed into the eluent. rochester.edu Alternatively, less acidic stationary phases like alumina (B75360) could be employed. Fluorinated sorbents, which separate molecules based on their fluorine content and hydrophobicity, can also be particularly effective for purifying fluorine-containing molecules. silicycle.com

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to isolate pure compounds from a mixture. sielc.com It is scalable and can be used for final purification steps where high purity is required. For compounds like isocyanates, reversed-phase HPLC is a common choice. Fluorinated stationary phases, such as pentafluorophenyl (PFP) columns, can offer different selectivity compared to standard C18 columns and are particularly useful for separating halogenated aromatic and other fluorinated compounds. silicycle.com

| Technique | Stationary Phase | Mobile Phase | Application Notes |

| Flash Chromatography | Silica Gel (may require deactivation), Alumina, Fluorinated Silica | Non-polar/polar organic solvent mixtures (e.g., Hexane/Ethyl Acetate) | Ideal for rapid, medium-scale purification of synthetic intermediates and final product. wfu.edu |

| Preparative HPLC | C18, Pentafluorophenyl (PFP) | Acetonitrile (B52724)/Water, Methanol/Water, often with additives like formic acid. | High-resolution purification; suitable for isolating highly pure final product or difficult-to-separate impurities. sielc.com |

Distillation and Crystallization in Specialty Synthesis

For larger-scale purification, particularly in an industrial context, distillation and crystallization are primary methods.

Distillation is the method of choice for purifying volatile liquids. Given that many isocyanates are thermally sensitive and can oligomerize or decompose at high temperatures, purification is typically carried out via vacuum distillation . google.com By reducing the pressure, the boiling point of the compound is lowered significantly, allowing for distillation at a safer temperature. Industrial processes for purifying isocyanates like tolylene diisocyanate (TDI) often involve coarse and fine distillation steps at pressures ranging from 1 to 120 mbar. google.com It is anticipated that this compound, being a relatively small molecule, would be a liquid amenable to purification by this technique.

Crystallization is a powerful technique for purifying solid compounds. While the final target compound is likely a liquid, this method would be highly applicable to the purification of solid precursors or intermediates, such as the hydrochloride salt of 1-fluoro-2-methylpropan-2-amine. It works by exploiting differences in solubility between the desired compound and impurities in a given solvent.

| Technique | Principle | Application to Isocyanate Synthesis | Typical Conditions |

| Vacuum Distillation | Separation of liquids based on boiling point at reduced pressure. | Purification of liquid isocyanates and their precursors. google.com | Pressures from <1 mbar to 200 mbar, depending on compound stability. google.com |

| Crystallization | Separation of solids based on differential solubility. | Purification of solid starting materials (e.g., amine salts) or solid derivatives. | Varies based on compound and solvent system. |

Chemical Reactivity and Mechanistic Investigations of 1 Fluoro 2 Isocyanato 2 Methylpropane

Reactivity Profile of the Isocyanate Moiety

The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes it highly susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com The reactivity of 1-fluoro-2-isocyanato-2-methylpropane is therefore dominated by nucleophilic addition reactions, cycloadditions, and its potential role in polymerization processes.

Nucleophilic addition is the most common reaction pathway for isocyanates. wikipedia.orgmasterorganicchemistry.com A nucleophile attacks the electrophilic carbon of the isocyanate, breaking the carbon-nitrogen pi bond and leading to the formation of a new single bond. youtube.comyoutube.com

Isocyanates readily react with primary and secondary amines to form substituted ureas. nih.govresearchgate.netnih.gov This reaction is typically rapid and exothermic, often proceeding without the need for a catalyst. The reaction of this compound with an amine would proceed via the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon.

Similarly, the reaction with thiols (mercaptans) or hydrogen sulfide (B99878) would yield thiocarbamates, while reactions with primary or secondary amines in the presence of a sulfur source can lead to thioureas. The general mechanism involves the nucleophilic addition of the heteroatom (N or S) to the isocyanate carbon. researchgate.netmdpi.com

Table 1: Hypothetical Synthesis of Urea (B33335) and Thiourea Derivatives

| Reactant A | Reactant B (Nucleophile) | Product | Product Class |

| This compound | Aniline | 1-(1-Fluoro-2-methylpropan-2-yl)-3-phenylurea | Substituted Urea |

| This compound | Diethylamine | 1-(1-Fluoro-2-methylpropan-2-yl)-3,3-diethylurea | Substituted Urea |

| This compound | Phenylmethanethiol | S-Benzyl (1-fluoro-2-methylpropan-2-yl)carbamothioate | Thiocarbamate |

| This compound | Aniline (with H₂S) | 1-(1-Fluoro-2-methylpropan-2-yl)-3-phenylthiourea | Substituted Thiourea |

The reaction of isocyanates with alcohols produces carbamates, which are also known as urethanes. google.comorganic-chemistry.org This reaction is fundamental to the production of polyurethane polymers. The reaction of this compound with an alcohol involves the nucleophilic attack of the alcohol's oxygen on the isocyanate carbon. While the reaction can proceed uncatalyzed, it is often accelerated by the use of catalysts such as tertiary amines or organotin compounds like dibutyltin (B87310) dilaurate. google.com

Table 2: Hypothetical Synthesis of Carbamate (B1207046) Derivatives

| Reactant A | Reactant B (Alcohol) | Catalyst (Optional) | Product | Product Class |

| This compound | Methanol | None | Methyl (1-fluoro-2-methylpropan-2-yl)carbamate | Carbamate (Urethane) |

| This compound | Phenol | Triethylamine (B128534) | Phenyl (1-fluoro-2-methylpropan-2-yl)carbamate | Carbamate (Urethane) |

| This compound | Ethylene Glycol | Dibutyltin dilaurate | 2-Hydroxyethyl (1-fluoro-2-methylpropan-2-yl)carbamate | Carbamate (Urethane) |

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles due to the highly polarized carbon-metal bond. libretexts.orglibretexts.org They react with isocyanates by attacking the electrophilic carbonyl carbon. youtube.comyoutube.com The initial addition product is a metal salt of an amide. Subsequent hydrolysis of this intermediate yields a substituted amide. For example, the reaction of this compound with methylmagnesium bromide, followed by an aqueous workup, would be expected to produce N-(1-fluoro-2-methylpropan-2-yl)acetamide.

The carbon-nitrogen double bond within the isocyanate moiety can participate in cycloaddition reactions.

[2+2] Cycloadditions: Isocyanates can undergo [2+2] cycloaddition with various unsaturated compounds. For instance, the analogous tert-butyl isocyanate is known to undergo [2+2] cycloaddition with phosphagermaallene to yield a four-membered heterocyclic ring. sigmaaldrich.com Mechanically induced retro [2+2] cycloaddition has also been demonstrated for related structures. rsc.org

[2+3] Cycloadditions: Isocyanates can act as dipolarophiles in 1,3-dipolar cycloaddition reactions with 1,3-dipoles like nitrile oxides or azomethine ylides to form five-membered heterocyclic rings. researchgate.netmdpi.com The regioselectivity of such reactions can be influenced by substituents on both the isocyanate and the dipole.

[2+4] Cycloadditions (Diels-Alder Reactions): While less common, the C=N bond of an isocyanate can act as a dienophile in Diels-Alder reactions with conjugated dienes, leading to the formation of six-membered nitrogen-containing heterocycles. These reactions often require thermal activation.

Polyurethanes and polyureas are important classes of polymers formed through the step-growth polymerization of diisocyanates (or polyisocyanates) with diols (or polyols) and diamines, respectively. mdpi.comresearchgate.net

As a monofunctional isocyanate, this compound cannot act as a monomer to form a polymer chain on its own. Instead, it would function as a chain-capping or chain-terminating agent . In a polymerization reaction between a diisocyanate and a diol, the introduction of this compound would react with the growing polymer's terminal hydroxyl or amine groups. This would effectively cap the chain, preventing further propagation and thus controlling the final molecular weight of the polymer. This is a common strategy used in polymer synthesis to regulate polymer length and properties. The addition of this fluorinated moiety to the chain end could also be used to impart specific surface properties to the final polymer.

Nucleophilic Addition Reactions

Reactivity Influenced by the Fluorine Atom

The presence of a highly electronegative fluorine atom on the carbon adjacent (vicinal) to the isocyanate-bearing carbon significantly modulates the electronic properties and reactivity of the molecule.

The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I effect) through the sigma bond framework. This effect decreases the electron density on the neighboring carbon atoms, including the tertiary carbon attached to the isocyanate group. Consequently, the electrophilicity of the carbonyl carbon within the isocyanate moiety (-N=C=O) is enhanced. rsc.org This increased partial positive charge on the carbon makes it a more susceptible target for nucleophilic attack. researchgate.net

The general reactivity of isocyanates is dictated by the electronic nature of their substituents; electron-withdrawing groups enhance reactivity, while electron-donating groups diminish it. rsc.org Therefore, this compound is predicted to be more reactive towards nucleophiles, such as alcohols, amines, and water, compared to its non-fluorinated counterpart, tert-butyl isocyanate. nih.govsigmaaldrich.com

Table 1: Predicted Relative Reactivity of Isocyanates with a Generic Nucleophile (e.g., Butanol)

This table presents a qualitative prediction based on electronic effects.

| Compound | Substituent Effect | Predicted Relative Rate Constant (k_rel) |

| tert-Butyl Isocyanate | Weakly electron-donating (+I) | 1.0 |

| This compound | Strongly electron-withdrawing (-I) | > 1.0 |

Potential for Nucleophilic Substitution at the Fluorinated Carbon

Nucleophilic substitution (S_N) at the fluorinated carbon is considered highly improbable under typical reaction conditions for isocyanates. This is due to a combination of two primary factors:

Steric Hindrance: The fluorinated carbon is part of a neopentyl-like structure. The bulky tert-butyl group adjacent to the CH₂F moiety creates significant steric hindrance, which severely impedes the backside attack required for a bimolecular nucleophilic substitution (S_N2) reaction. Neopentyl halides are famously unreactive in S_N2 reactions, with reaction rates up to 100,000 times slower than other primary alkyl halides. acs.orgnih.gov

Carbon-Fluorine Bond Strength: The C-F bond is the strongest single bond in organic chemistry, with a high bond dissociation energy (approximately 488 kJ/mol). alfa-chemistry.com This inherent strength makes fluoride (B91410) a very poor leaving group, further disfavoring nucleophilic substitution pathways.

Therefore, reactions involving this compound will overwhelmingly occur at the isocyanate group rather than at the fluorinated carbon.

The carbon-fluorine bond is exceptionally stable and generally inert to a wide range of chemical reagents. alfa-chemistry.com It is resistant to oxidation, hydrolysis, and attack by most acids and bases. alfa-chemistry.com Under the neutral or base-catalyzed conditions typically employed for reactions with isocyanates (e.g., urethane (B1682113) or urea formation), the C-F bond is expected to remain intact. rsc.orgnoaa.gov

Cleavage of an unactivated aliphatic C-F bond is a challenging transformation that usually requires harsh conditions or specialized reagents, such as strong Lewis acids, reducing metals, or specific organometallic complexes, which are not relevant to the standard chemistry of isocyanates. nih.govacs.org Thus, for the transformations discussed below, the fluoromethyl group can be considered a stable spectator moiety.

Detailed Mechanistic Studies of Key Transformations

While direct mechanistic studies on this compound are unavailable, the mechanisms of its reactions can be confidently inferred from the well-established behavior of isocyanates.

The reaction of isocyanates with nucleophiles containing active hydrogen atoms, such as alcohols, is a cornerstone of polyurethane chemistry. wikipedia.orgebrary.net The reaction of this compound with an alcohol (R'OH) would yield a fluorinated urethane.

Mechanism: The generally accepted mechanism for the uncatalyzed reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the isocyanate. vaia.com This is followed by a proton transfer to the nitrogen atom, yielding the final urethane product. vaia.com

Kinetics: The rate of this reaction is expected to be faster for this compound than for a non-fluorinated analogue like tert-butyl isocyanate. The electron-withdrawing fluorine atom increases the electrophilicity of the isocyanate carbon, lowering the activation energy for the nucleophilic attack. The reaction typically follows second-order kinetics, being first order in both the isocyanate and the alcohol.

Table 2: Hypothetical Kinetic and Thermodynamic Data for the Reaction with Methanol at 298 K

These values are estimations for illustrative purposes based on established principles.

| Parameter | tert-Butyl Isocyanate + CH₃OH | This compound + CH₃OH |

| Relative Rate Constant (k_rel) | 1 | > 1 (e.g., 5-10) |

| Activation Energy (Ea) | Higher | Lower |

| Enthalpy of Reaction (ΔH_rxn) | ~ -95 kJ/mol | ~ -95 kJ/mol |

| Gibbs Free Energy (ΔG_rxn) | Highly Negative | Highly Negative |

Identification and Characterization of Reaction Intermediates

The uncatalyzed addition of an alcohol to an isocyanate is believed to proceed through a short-lived, high-energy intermediate. vaia.com

Intermediate Structure: The nucleophilic attack of the alcohol on the isocyanate carbon leads to the formation of a tetrahedral intermediate. vaia.com This intermediate possesses a negative charge on the oxygen and a positive charge on the oxygen of the original alcohol. A subsequent rapid proton transfer, either directly or mediated by other molecules, leads to the stable urethane product.

For the reaction of this compound, the proposed intermediate would be as follows:

Influence of Fluorine on the Intermediate: The electron-withdrawing fluorine atom would have a destabilizing effect on the developing negative charge on the nitrogen in the transition state leading to the intermediate. However, its primary role is the significant enhancement of the electrophilicity of the carbonyl carbon, which accelerates the initial nucleophilic attack. This rate-enhancing effect is generally the dominant factor. The characterization of such transient intermediates is extremely challenging and typically relies on advanced computational modeling and spectroscopic techniques under specialized conditions, none of which have been reported for this specific molecule.

Lack of Publicly Available Research Hinders Analysis of Catalytic Pathways for this compound

An exhaustive search of scientific literature and chemical databases has revealed a significant gap in publicly available research concerning the chemical reactivity and, specifically, the influence of catalysis on the reaction pathways of this compound. Despite a thorough investigation into catalyzed reactions of fluorinated organic compounds and isocyanates, no specific studies, detailed research findings, or data tables pertaining to the catalytic behavior of this particular compound could be located.

The field of catalysis plays a crucial role in directing the outcomes of chemical reactions, influencing selectivity, increasing reaction rates, and enabling transformations that would otherwise be unfeasible. For a novel or specialized compound like this compound, understanding how different catalysts—such as Lewis acids, transition metals, or organocatalysts—affect its reactive isocyanate and fluoro-alkyl moieties would be of significant interest to the synthetic chemistry community. Such studies would typically explore reaction mechanisms, catalyst efficiency, and the formation of various products under different catalytic conditions.

However, the absence of published papers, patents, or database entries detailing these aspects for this compound makes it impossible to provide a scientifically accurate and detailed analysis as requested. The generation of an article on the "Influence of Catalysis on Reaction Pathways" for this compound would require speculative reasoning unsupported by empirical evidence, which falls outside the scope of scientifically rigorous reporting.

While general principles of isocyanate and organofluorine chemistry can provide a basis for predicting potential reactivity, a specific analysis of catalytic pathways necessitates experimental data. Researchers in the field have extensively studied related compounds, which may offer analogous insights, but a direct and focused discussion on this compound is not currently possible.

Therefore, until research on the catalytic reactions of this compound is conducted and published, a comprehensive and authoritative article on this specific topic cannot be compiled.

Computational and Theoretical Investigations of 1 Fluoro 2 Isocyanato 2 Methylpropane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-fluoro-2-isocyanato-2-methylpropane, these calculations would provide a wealth of information about its stability, reactivity, and electronic characteristics.

An analysis of the electronic structure would be a critical first step. This would involve determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, understanding the charge distribution across the molecule would reveal the polarity of its bonds and identify electrophilic and nucleophilic sites. The Molecular Electrostatic Potential (MESP) map would visually represent these charge distributions, highlighting regions susceptible to electrostatic interactions and chemical attack.

No specific HOMO-LUMO energy levels, charge distribution data, or MESP analysis for this compound were found in the current body of scientific literature.

Due to the presence of rotatable bonds, this compound can exist in various conformations. A thorough conformational analysis would identify the different possible spatial arrangements of the atoms and determine their relative stabilities by calculating their potential energy. Identifying the global energy minimum conformation, which is the most stable arrangement of the molecule, is crucial as it represents the most populated state under normal conditions.

Predicted values for the molecular dipole moment and polarizability of this compound have not been reported in the searched scientific literature.

Computational Modeling of Reaction Pathways

Computational modeling can be a powerful tool to investigate the mechanisms of chemical reactions involving this compound. This would provide insights into the feasibility and kinetics of various potential reactions.

For any proposed reaction involving this compound, computational methods can be used to locate and characterize the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the reaction barrier or activation energy, is a critical parameter that determines the rate of the reaction. Lower reaction barriers correspond to faster reactions.

There are no published studies detailing the transition state characterization or reaction barrier calculations for specific reactions of this compound.

The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. Computational models can account for these solvent effects. Implicit solvation models treat the solvent as a continuous medium with a specific dielectric constant, which is a computationally efficient way to approximate solvent effects. Explicit solvation models, on the other hand, involve including a number of individual solvent molecules in the calculation, providing a more detailed and accurate picture of solvent-solute interactions, albeit at a higher computational cost.

Specific computational studies on the solvent effects on the reactivity of this compound using either implicit or explicit solvation models are not available in the current literature.

Prediction of Spectroscopic Parameters for Structural Elucidation

Theoretical calculations are indispensable for predicting the spectroscopic signatures of molecules, which aids in the interpretation of experimental data and confirms molecular structures.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. This method calculates the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts. For this compound, theoretical calculations would predict the specific resonance frequencies for its hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

Detailed computational studies would provide precise chemical shift values, which are essential for the structural elucidation of the molecule. The predicted NMR data serves as a theoretical benchmark that can be compared with experimental spectra to confirm the synthesis and purity of the compound.

Table 1: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H | Data not available in search results |

| ¹³C | Data not available in search results |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational methods can predict these vibrational frequencies, providing a theoretical spectrum that complements experimental measurements. Calculations for this compound would reveal characteristic vibrational modes associated with its functional groups, such as the C-F bond, the isocyanate (N=C=O) group, and the tertiary butyl scaffold.

These theoretical predictions are vital for assigning the absorption bands in experimental IR and Raman spectra to specific molecular vibrations, thereby confirming the presence of key structural features.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N=C=O asymmetric stretch | Data not available in search results |

| N=C=O symmetric stretch | Data not available in search results |

| C-F stretch | Data not available in search results |

Applications of 1 Fluoro 2 Isocyanato 2 Methylpropane As a Synthetic Building Block and Reagent

Development of Specialized Reagents for Chemical Transformations

Reagents for Click Chemistry Applications

While not a participant in the most conventional copper-catalyzed azide-alkyne cycloaddition (CuAAC), the isocyanate group of 1-fluoro-2-isocyanato-2-methylpropane exhibits reactivity that aligns with the principles of "click" chemistry—reactions characterized by high efficiency, simple reaction conditions, and the absence of problematic byproducts. acs.org The electrophilic carbon atom of the isocyanate is highly susceptible to nucleophilic attack, allowing for rapid and quantitative reactions with various nucleophiles. rsc.org

The reactions with amines to form ureas and with alcohols to form carbamates (urethanes) are particularly notable. wikipedia.org These reactions are often robust, proceed at room temperature, and can be performed without a catalyst, meeting key requirements of a click reaction. acs.orgrsc.org The steric hindrance provided by the tertiary carbon adjacent to the isocyanate group may modulate its reactivity, potentially preventing unwanted side reactions that can occur with less hindered isocyanates. acs.org

Recent advancements have explored the in situ generation of isocyanates from carbonyl-azide precursors, which then readily react with nucleophiles in a one-pot process. acs.org This strategy highlights the utility of the isocyanate moiety as a powerful tool for chemical ligation. Although direct studies on this compound are limited, its inherent reactivity profile suggests its potential as a building block in click-like reactions for synthesizing complex molecules. patsnap.com

Table 1: Potential "Click-Like" Reactions of this compound

| Nucleophile | Linkage Formed | Reaction Product Class | Key Characteristics |

| Primary/Secondary Amine (R-NH₂) | Urea (B33335) | Substituted Urea | High efficiency, often no catalyst needed wikipedia.org |

| Alcohol (R-OH) | Urethane (B1682113) (Carbamate) | Carbamate (B1207046) | Forms stable linkages wikipedia.org |

| Thiol (R-SH) | Thiocarbamate | Thiocarbamate | Analogous to alcohol addition rsc.org |

| Water (H₂O) | Unstable carbamic acid, decomposes to amine and CO₂ | Amine + Carbon Dioxide | A primary competing reaction in non-anhydrous conditions wikipedia.org |

Precursors for Fluorinated Surface Modification Agents

The dual functionality of this compound makes it a conceptual candidate as a precursor for agents used in fluorinated surface modification. The isocyanate group serves as a highly reactive anchor for covalently bonding the molecule to a variety of substrates, while the fluorinated alkyl group provides the desired surface properties. nih.govresearchgate.net

The fundamental concept involves the reaction of the isocyanate group with nucleophilic functional groups commonly present on material surfaces, such as hydroxyl (-OH) groups on glass, silica (B1680970), or metal oxides, and amine (-NH₂) groups on polymers. This reaction forms a stable, covalent urethane or urea linkage, respectively, effectively grafting the fluorinated moiety onto the substrate. jst.go.jpresearchgate.net

Once anchored, the fluorinated portion of the molecule, characterized by the high electronegativity and low polarizability of the C-F bond, would be oriented away from the surface. nih.govresearchgate.net This creates a new surface layer with very low surface energy. researchgate.net While research has not specifically detailed the use of this compound, the principle is well-established with other fluorinated isocyanates and silane coupling agents containing isocyanate groups. jst.go.jpresearchgate.net These agents have been shown to form stable, repellent fluorocarbon layers on various surfaces. jst.go.jp The introduction of such fluorinated chains onto a surface is a key strategy for achieving hydrophobicity and oleophobicity. nih.gov The synthesis of fluorinated polyurethanes, often used for coatings, relies on the same fundamental reaction between a polyol and a fluorinated isocyanate. researchgate.net

Table 2: Conceptual Surface Modification Reactions

| Substrate Surface | Surface Functional Group | Linkage Formed with Isocyanate | Resulting Chemical Bond |

| Glass, Silica, Metal Oxides | Hydroxyl (-OH) | Urethane | -O-C(=O)NH- |

| Amine-Functionalized Polymers | Primary/Secondary Amine (-NHR) | Urea | -NR-C(=O)NH- |

| Cellulosic Materials | Hydroxyl (-OH) | Urethane | -O-C(=O)NH- |

Advanced Analytical Methodologies for Research on 1 Fluoro 2 Isocyanato 2 Methylpropane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 1-Fluoro-2-isocyanato-2-methylpropane, offering unambiguous information about the carbon skeleton, the proton environments, and the crucial fluorine atom.

One-dimensional NMR spectroscopy provides the fundamental data for structural verification.

¹H NMR: The proton NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry. It would feature two distinct signals corresponding to the two different proton environments: the methylene (B1212753) protons (-CH₂F) and the methyl protons (-CH₃).

The two methyl groups are chemically equivalent, giving rise to a single signal, likely a singlet due to the absence of adjacent protons.

The methylene protons, being adjacent to the fluorine atom, would appear as a doublet due to spin-spin coupling with the ¹⁹F nucleus (²JHF).

¹³C NMR: The carbon-13 NMR spectrum provides critical information about the carbon framework. Due to the molecule's structure, four distinct carbon signals are expected. The presence of the electronegative fluorine atom will induce through-bond coupling, splitting the signals of nearby carbon atoms.

Isocyanate Carbon (-NCO): This carbon typically appears in the downfield region of the spectrum.

Quaternary Carbon (-C(NCO)-): The carbon atom bonded to the isocyanate group, the two methyl groups, and the fluoromethyl group.

Methylene Carbon (-CH₂F): This carbon signal will be split into a doublet due to one-bond coupling with the fluorine atom (¹JCF).

Methyl Carbons (-CH₃): The two equivalent methyl carbons will produce a single signal, which may be split into a doublet by two-bond coupling to fluorine (²JCF).

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an essential and highly sensitive technique for its characterization. nih.gov The spectrum is expected to show a single resonance for the fluorine atom. This signal will be split into a triplet by the two adjacent methylene protons (²JHF), confirming the -CH₂F moiety. huji.ac.il The chemical shift of fluorine is highly sensitive to its electronic environment, providing a unique fingerprint for the molecule. nih.gov

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | -CH₂F | ~4.5 - 4.8 | Doublet (d) | ²JHF ≈ 45-50 |

| ¹H | 2 x -CH₃ | ~1.4 - 1.6 | Singlet (s) or narrow doublet | ⁴JHF ≈ 0-2 |

| ¹³C | -NCO | ~125 - 130 | Singlet (s) or Triplet (t) | ⁴JCF ≈ small |

| ¹³C | -C(NCO)- | ~60 - 65 | Doublet (d) | ²JCF ≈ 20-25 |

| ¹³C | -CH₂F | ~85 - 90 | Doublet (d) | ¹JCF ≈ 170-180 |

| ¹³C | 2 x -CH₃ | ~25 - 30 | Doublet (d) | ³JCF ≈ 4-6 |

| ¹⁹F | -CH₂F | ~ -200 to -230 (vs. CFCl₃) | Triplet (t) | ²JHF ≈ 45-50 |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This H-H correlation experiment would be used to confirm proton-proton couplings. sdsu.edu For this compound, the absence of cross-peaks would be a key finding, confirming the isolation of the methyl and methylene proton spin systems from each other by the quaternary carbon.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation). sdsu.eduusda.gov It would definitively link the proton signal of the methyl groups to its corresponding carbon signal and the methylene proton signal to its respective carbon signal, aiding in the unambiguous assignment of the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. youtube.comyoutube.com Key expected correlations for this compound would include:

Correlations from the methyl protons (-CH₃) to the quaternary carbon, the methylene carbon (-CH₂F), and the isocyanate carbon (-NCO).

Correlations from the methylene protons (-CH₂F) to the quaternary carbon and the methyl carbons. These correlations would provide unequivocal proof of the connectivity around the central quaternary carbon.

| Experiment | Correlating Protons | Correlated Carbons/Protons | Information Gained |

|---|---|---|---|

| COSY | -CH₃, -CH₂F | None | Confirms isolation of proton spin systems. |

| HSQC | -CH₃ | -CH₃ Carbon | Assigns one-bond H-C connectivity for methyl groups. |

| HSQC | -CH₂F | -CH₂F Carbon | Assigns one-bond H-C connectivity for the methylene group. |

| HMBC | -CH₃ | Quaternary C, -CH₂F Carbon, -NCO Carbon | Confirms connectivity of methyl groups to the molecular core. |

| HMBC | -CH₂F | Quaternary C, -CH₃ Carbon | Confirms connectivity of the fluoromethyl group to the molecular core. |

Variable Temperature (VT) NMR is a powerful method for investigating molecular dynamics, such as the rotation around single bonds and conformational equilibria. rsc.orgscielo.br For this compound, rotation around the C-C and C-N bonds could potentially lead to different stable conformers. By lowering the temperature, the rate of interconversion between these conformers can be slowed on the NMR timescale. scielo.br If the energy barrier to rotation is sufficiently high, the broad signals of an averaged spectrum at room temperature may resolve into sharp, distinct signals for each conformer at low temperatures. rsc.orgresearchgate.net Analyzing these spectra can provide thermodynamic data (ΔH and ΔS) about the conformational preferences of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information on the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy is particularly effective for identifying the key functional groups in this compound.

Isocyanate (-N=C=O) Stretch: The isocyanate group exhibits a very strong and sharp absorption band due to its asymmetric stretching vibration. This peak appears in a relatively uncongested region of the spectrum, typically between 2250 and 2285 cm⁻¹, making it a highly diagnostic feature. spectroscopyonline.comremspec.comazom.com

Carbon-Fluorine (C-F) Stretch: The C-F stretching vibration gives rise to a strong absorption band in the fingerprint region, generally found between 1000 and 1400 cm⁻¹. The exact position can be influenced by the substitution pattern of the carbon atom. researchgate.net

Other expected bands would include C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1370-1470 cm⁻¹.

Raman spectroscopy provides vibrational data that is complementary to FTIR. While FTIR measures absorption based on changes in dipole moment, Raman scattering depends on changes in polarizability. Therefore, vibrations that are weak or inactive in FTIR may be strong in Raman, and vice versa. For this compound, Raman spectroscopy would be useful for observing:

Symmetric -N=C=O Stretch: The symmetric stretch of the isocyanate group is often weak in the IR spectrum but can produce a more intense signal in the Raman spectrum.

C-C Skeleton Vibrations: The vibrations of the carbon backbone may be more prominent in the Raman spectrum, providing additional structural information.

| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| -N=C=O | Asymmetric Stretch | 2250 - 2285 | 2250 - 2285 | Very Strong (FTIR), Medium (Raman) |

| -N=C=O | Symmetric Stretch | ~1410 - 1450 | ~1410 - 1450 | Weak (FTIR), Strong (Raman) |

| C-F | Stretch | 1000 - 1400 | 1000 - 1400 | Strong (FTIR), Medium-Weak (Raman) |

| C-H (sp³) | Stretch | 2870 - 2980 | 2870 - 2980 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural analysis of this compound, providing precise information on its molecular weight and composition, as well as insights into its chemical structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is pivotal for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, HRMS can differentiate between compounds with the same nominal mass but different elemental formulas.

The theoretical exact mass of the molecular ion of this compound ([C₅H₈FNO]⁺) is calculated based on the masses of its most abundant isotopes. This calculated value serves as a benchmark for experimental measurements, with a close correlation confirming the compound's elemental composition.

Table 1: Theoretical Exact Mass of this compound

| Isotope | Atomic Mass (Da) | Number of Atoms | Total Mass (Da) |

|---|---|---|---|

| ¹²C | 12.000000 | 5 | 60.000000 |

| ¹H | 1.007825 | 8 | 8.062600 |

| ¹⁹F | 18.998403 | 1 | 18.998403 |

| ¹⁴N | 14.003074 | 1 | 14.003074 |

| ¹⁶O | 15.994915 | 1 | 15.994915 |

| Total | | | 117.058992 |

The experimentally determined exact mass from an HRMS analysis should align with this theoretical value within a few parts per million (ppm), providing strong evidence for the presence and identity of this compound.

The analysis of fragmentation patterns in mass spectrometry, typically using techniques like electron ionization (EI), provides valuable information for the structural elucidation of this compound. The fragmentation of the molecular ion is a reproducible process that yields characteristic fragment ions, which can be interpreted to deduce the compound's structure.

While the specific mass spectrum for this compound is not widely published, a predicted fragmentation pattern can be inferred based on the known fragmentation of similar compounds, such as tert-butyl isocyanate and other alkyl halides. The tertiary carbocation stability and the presence of the isocyanate and fluoro groups will govern the fragmentation pathways.

Key predicted fragmentation pathways include:

Loss of a methyl group (-CH₃): This would result in a fragment ion with an m/z of 102.

Loss of the isocyanate group (-NCO): This would lead to the formation of a tert-butyl fluoride (B91410) cation with an m/z of 75.

Formation of the tert-butyl cation: Cleavage of the C-F and C-NCO bonds could lead to the highly stable tert-butyl cation at m/z 57, which is often the base peak for compounds containing this moiety.

Loss of a fluorine atom (-F): This would produce a fragment at m/z 98.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment Ion | Structure |

|---|---|---|

| 117 | [C₅H₈FNO]⁺ | Molecular Ion |

| 102 | [C₄H₅FNO]⁺ | [M-CH₃]⁺ |

| 98 | [C₅H₈NO]⁺ | [M-F]⁺ |

| 75 | [C₄H₈F]⁺ | [M-NCO]⁺ |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and solvents, thereby enabling its purity assessment and the monitoring of reaction progress.

Given its predicted boiling point and molecular weight, this compound is expected to be a volatile compound, making Gas Chromatography (GC) a suitable analytical method for its separation and quantification. A non-polar or mid-polar capillary column would likely be effective for its analysis.

However, the high reactivity of the isocyanate group can pose challenges for GC analysis, potentially leading to degradation on the column or reactions with active sites. Derivatization of the isocyanate with an alcohol or an amine to form a more stable urethane (B1682113) or urea (B33335) derivative can be an effective strategy to overcome these issues. diva-portal.org Another approach involves indirect determination by reacting the isocyanate with an excess of a reagent like di-n-butylamine and then quantifying the unreacted amine. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of reaction mixtures containing this compound. Due to the lack of a strong chromophore in the molecule, direct UV detection may have limited sensitivity. Therefore, derivatization is a common practice for the HPLC analysis of isocyanates. nih.govkoreascience.krresearchgate.net Reagents such as 1-(2-methoxyphenyl)piperazine (B120316) or di-n-butylamine can be used to convert the isocyanate into a derivative with strong UV absorbance or fluorescence, significantly enhancing detection limits. nih.gov

Reversed-phase HPLC is the most common mode used for the separation of these derivatives, typically with a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sigmaaldrich.comsielc.com

The coupling of chromatographic separation with mass spectrometric detection provides the most powerful and definitive analytical approach for the study of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of GC with the identification capabilities of MS. A GC-MS system can separate volatile components of a mixture, and the resulting mass spectrum for each component can be used for positive identification by comparing it to a spectral library or through interpretation of the fragmentation pattern. For fluorinated compounds, which may not always show a clear molecular ion in standard electron ionization, softer ionization techniques can be beneficial. jeol.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of reaction mixtures and for compounds that are not amenable to GC. researchgate.netnih.gov For isocyanates, LC-MS is often performed on the derivatized compounds to improve chromatographic behavior and ionization efficiency. nih.gov Techniques like electrospray ionization (ESI) are commonly used in LC-MS for the analysis of such derivatives. sigmaaldrich.com

These hyphenated techniques offer high sensitivity and selectivity, making them the methods of choice for trace analysis and for the unambiguous identification of this compound in complex matrices. nih.gov

Historical Perspectives, Current Challenges, and Future Research Directions

Evolution of Research in Fluoroalkyl Isocyanates

The investigation into isocyanate chemistry dates back to the 19th century, with the Curtius, Hofmann, and Lossen rearrangements being foundational methods for their synthesis. ox.ac.ukrsc.orgchinesechemsoc.org These reactions provided the initial pathways to isocyanates, which are key precursors in the production of polyurethanes, pharmaceuticals, and agrochemicals. chemrxiv.org The introduction of fluorine into alkyl isocyanates is a more recent development, spurred by the growing interest in fluorinated organic compounds for their enhanced metabolic stability, lipophilicity, and unique reactivity. chinesechemsoc.org

Early research into fluoroalkyl isocyanates was often driven by the need for specialty polymers with improved thermal and chemical resistance. The development of synthetic methods that avoid hazardous reagents like phosgene (B1210022) has been a significant driver of innovation in isocyanate synthesis. chemrxiv.org Modern approaches increasingly focus on sustainable and safer synthetic routes, such as flow chemistry, to mitigate the risks associated with highly reactive isocyanate intermediates. numberanalytics.com The evolution of this field reflects a continuous search for more efficient, selective, and environmentally benign methods to access these valuable chemical building blocks.

Current Challenges in the Synthesis and Handling of 1-Fluoro-2-isocyanato-2-methylpropane

The synthesis and handling of this compound, like other fluoroalkyl isocyanates, present a unique set of challenges that researchers are actively working to overcome.

Achieving high regioselectivity and chemoselectivity is a critical challenge in the synthesis of complex molecules like this compound. The presence of multiple reactive sites in precursor molecules can lead to the formation of undesired isomers and byproducts.

Regioselectivity: In the context of synthesizing this specific compound, a key challenge would be the selective introduction of the fluorine atom at the C1 position and the isocyanate group at the C2 position of the 2-methylpropane backbone. For instance, in a hypothetical synthesis involving the fluorination of an unsaturated precursor, controlling the position of fluorine addition would be crucial. mdpi.com Similarly, in rearrangement reactions like the Curtius or Schmidt reaction, the migration of the alkyl group must proceed with high fidelity to yield the desired isocyanate isomer. rsc.orgresearchgate.net

Chemoselectivity: The isocyanate group is highly reactive towards a wide range of nucleophiles, including water, alcohols, and amines. nih.gov Therefore, synthetic strategies must be designed to protect or mask other sensitive functional groups present in the molecule during the formation of the isocyanate. The choice of reagents and reaction conditions is paramount to prevent unwanted side reactions, such as the dimerization or trimerization of the isocyanate product. unito.it

Table 1: Potential Synthetic Precursors and Regioselectivity/Chemoselectivity Considerations

| Precursor Type | Potential Synthetic Route | Key Selectivity Challenge |

| Fluorinated Carboxylic Acid | Curtius Rearrangement | Ensuring complete conversion of the acyl azide (B81097) to the isocyanate without side reactions of the fluorine substituent. |

| Fluorinated Amine | Phosgenation (or alternative) | Chemoselective reaction at the amino group without affecting the C-F bond. |

| Unsaturated Precursor | Halofluorination followed by isocyanate formation | Regioselective addition of fluorine and the subsequent functional group for isocyanate synthesis. |

This table is illustrative and based on general principles of isocyanate synthesis due to the lack of specific literature on this compound.

The transition from laboratory-scale synthesis to industrial production presents significant hurdles for specialty chemicals like this compound.

Scalability: Many synthetic methods that are effective on a small scale may not be viable for large-scale production due to factors such as heat management, reagent costs, and the need for specialized equipment to handle hazardous materials. ox.ac.uk The high reactivity of isocyanates necessitates careful control of reaction parameters to prevent runaway reactions. ikprress.org Flow chemistry offers a promising solution for the scalable and safer production of isocyanates by providing better control over reaction conditions. numberanalytics.com

Sustainability: The chemical industry is increasingly focused on developing sustainable manufacturing processes that minimize environmental impact. numberanalytics.com This includes the use of renewable feedstocks, greener solvents, and energy-efficient reaction conditions. For fluorinated compounds, a major sustainability challenge is the reliance on hydrogen fluoride (B91410) (HF) as the primary fluorine source, which is a highly corrosive and hazardous chemical. ox.ac.uk Research into alternative and safer fluorination methods is an active area of investigation. renewable-carbon.eu Furthermore, the development of catalytic methods for isocyanate synthesis that avoid stoichiometric amounts of toxic reagents is a key goal for sustainable chemistry. google.com

Exploration of Novel Reactivity and Unforeseen Chemical Transformations

The presence of a fluorine atom adjacent to the isocyanate group in this compound is expected to significantly influence its reactivity. The high electronegativity of fluorine can alter the electron distribution within the molecule, potentially leading to novel and unforeseen chemical transformations.

The electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. rsc.org This could lead to unique reactivity patterns compared to its non-fluorinated counterpart, tert-butyl isocyanate. For instance, reactions with weak nucleophiles that are sluggish with simple alkyl isocyanates might proceed more readily.

Furthermore, the proximity of the fluorine atom to the nitrogen of the isocyanate could lead to unexpected intramolecular interactions or rearrangements under certain conditions. While specific examples for this exact molecule are not documented, the field of organofluorine chemistry is replete with instances where fluorine substitution leads to surprising reaction outcomes. rsc.org

Emerging Research Avenues as a Specialty Chemical Intermediate

Given its unique combination of a reactive isocyanate group and a fluorine substituent, this compound holds potential as a valuable intermediate in the synthesis of a variety of specialty chemicals.

Pharmaceuticals and Agrochemicals: The incorporation of fluorine is a well-established strategy in drug discovery to enhance metabolic stability and bioavailability. nih.govsigmaaldrich.com This compound could serve as a building block for introducing a fluorinated tertiary alkyl motif into biologically active molecules. The isocyanate group provides a versatile handle for linking this motif to other molecular scaffolds through the formation of urea (B33335), urethane (B1682113), or amide linkages.

Advanced Materials: Fluorinated polymers are known for their excellent thermal stability, chemical resistance, and low surface energy. researchgate.net this compound could be explored as a monomer or a modifying agent in the synthesis of novel polyurethanes and other polymers with tailored properties. The presence of the tertiary butyl group could also impart specific steric and solubility characteristics to the resulting materials.

Table 2: Potential Applications of this compound as a Chemical Intermediate

| Application Area | Potential Role of the Compound | Desired Outcome |

| Medicinal Chemistry | Introduction of a fluorinated tertiary alkyl group | Enhanced metabolic stability, improved binding affinity of drug candidates. |

| Agrochemicals | Synthesis of novel pesticides and herbicides | Increased efficacy and altered environmental fate. |

| Polymer Science | Monomer for specialty polyurethanes | Polymers with high thermal stability, chemical resistance, and specific surface properties. |

| Coatings and Sealants | Cross-linking or modifying agent | Materials with enhanced durability and hydrophobicity. |

This table presents hypothetical applications based on the known properties of fluorinated compounds and isocyanates.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction for This Class of Compounds

The complexity of organofluorine chemistry and the vast number of potential reaction parameters make it an ideal area for the application of artificial intelligence (AI) and machine learning (ML). ikprress.org These computational tools are increasingly being used to accelerate the discovery and optimization of chemical reactions.

Reaction Design and Prediction: AI algorithms can be trained on large datasets of known chemical reactions to predict the outcome of new transformations. mdpi.com For a compound like this compound, ML models could be used to predict optimal reaction conditions for its synthesis, identify potential side reactions, and even suggest novel synthetic routes. rsc.org These tools can help chemists to navigate the complex reaction landscape more efficiently and reduce the number of trial-and-error experiments.

Property Prediction: Machine learning models can also be used to predict the physicochemical and biological properties of molecules. chemrxiv.org This is particularly valuable in the early stages of drug discovery and materials science, where it can be used to screen large virtual libraries of compounds for desired characteristics. For this class of compounds, ML could be employed to predict properties such as reactivity, toxicity, and metabolic stability, thereby guiding the design of new molecules with improved performance. rsc.org The integration of AI and ML into the research and development workflow holds the promise of significantly accelerating the pace of innovation in the field of fluoroalkyl isocyanates and beyond.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Fluoro-2-isocyanato-2-methylpropane, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a fluorinated precursor with isocyanate groups under anhydrous conditions. Purification typically involves fractional distillation or column chromatography to isolate the product from byproducts like unreacted precursors or hydrolysis derivatives. Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and absence of impurities .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for confirming fluorine substitution and isocyanate group placement. Infrared (IR) spectroscopy identifies characteristic N=C=O stretching vibrations (~2270 cm⁻¹). Mass spectrometry (MS) provides molecular ion confirmation and fragmentation patterns. Structural elucidation should cross-reference data with computational models (e.g., density functional theory) to validate assignments .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Due to its reactive isocyanate group and potential toxicity, handling requires a fume hood, nitrile gloves, and chemical-resistant PPE. Storage should be in airtight containers under inert gas (e.g., argon) to prevent moisture-induced hydrolysis. Spill management mandates neutralization with dry sand or specialized absorbents, avoiding water to prevent exothermic reactions .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?

- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in isocyanate groups) paired with kinetic studies can track reaction pathways. Computational modeling (e.g., transition state analysis) helps identify intermediates. For example, in urea formation, monitor nucleophilic attack by amines using in-situ IR to detect intermediate carbamate species. Compare activation energies across solvents (e.g., polar aprotic vs. nonpolar) to assess solvent effects .

Q. How should researchers address discrepancies in reported reactivity data for this compound?

- Methodological Answer : Systematic meta-analyses of literature should control for variables like solvent purity, temperature, and catalyst loading. Reproduce conflicting experiments under standardized conditions, using identical analytical methods (e.g., HPLC gradients). Conflicting hydrolysis rates, for instance, may arise from trace moisture in solvents; thus, Karl Fischer titration ensures anhydrous conditions. Data reconciliation frameworks (e.g., FINER criteria) prioritize feasibility and reproducibility .

Q. What strategies stabilize this compound under extreme pH or thermal conditions?

- Methodological Answer : Stability studies should employ accelerated aging protocols:

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen assesses decomposition thresholds. Additives like radical inhibitors (e.g., BHT) may mitigate thermal degradation.

- pH Stability : Buffer the compound in non-aqueous media (e.g., dry DMF) to avoid hydrolysis. For aqueous applications, encapsulation in cyclodextrins or micelles can shield reactive groups .

Q. How can researchers design experiments to probe the compound’s interactions with biomolecules?